molecular formula C11H16ClNO B2630204 1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride CAS No. 2287268-92-0

1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2630204
CAS No.: 2287268-92-0
M. Wt: 213.71
InChI Key: ZJZRIOSAQCWPCW-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a cyclopropane derivative that features a phenyl group substituted with an ethoxy group and an amine group. This compound is of interest due to its potential biological activity and therapeutic applications .

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.

    Substitution: The phenyl group is then introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways. It may also inhibit or activate enzymes involved in metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-10-5-3-9(4-6-10)11(12)7-8-11;/h3-6H,2,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZRIOSAQCWPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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